molecular formula C11H18Cl2N2 B1372237 4-(Piperidin-4-yl)aniline dihydrochloride CAS No. 1159824-20-0

4-(Piperidin-4-yl)aniline dihydrochloride

Cat. No.: B1372237
CAS No.: 1159824-20-0
M. Wt: 249.18 g/mol
InChI Key: LZONAIZKILKTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic chemical compound widely used in various fields of research and industry. It is a white crystalline powder with a molecular weight of 250.2 g/mol and a chemical formula of C11H16Cl2N2. This compound is known for its versatility and is utilized in numerous scientific applications.

Scientific Research Applications

4-(Piperidin-4-yl)aniline dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing various organic compounds and intermediates.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is utilized in drug discovery and development, especially for designing drugs with piperidine moieties.

    Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yl)aniline dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli. The impact on cellular metabolism is also notable, as it can alter metabolic flux and metabolite levels within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within cells. This interaction with metabolic pathways highlights the compound’s potential to influence cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also affect its overall activity and function, as it may concentrate in areas where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)aniline dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Phenylsilane plays a crucial role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidines, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, phenylsilane for imine formation and reduction, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Comparison with Similar Compounds

4-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:

    Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

    Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.

    Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.

    Berberine: A piperidine-based compound with antimicrobial and anticancer properties.

The uniqueness of this compound lies in its synthetic versatility and wide range of applications in various scientific fields.

Properties

IUPAC Name

4-piperidin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONAIZKILKTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970212
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548768-98-5
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)aniline dihydrochloride

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